REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:19])[CH3:18])=[C:12]([I:20])[CH:11]=1>C1COCC1>[OH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:19])[CH3:18])=[C:12]([I:20])[CH:11]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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2.43 g
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Type
|
reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10.2 g
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Type
|
reactant
|
Smiles
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COC(C1=CC(=C(C=C1)NC(C)=O)I)=O
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with saturated sodium sulfate aqueous solution
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
|
WASH
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Details
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The solid was washed with methanol
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by the Simpliflash system (5% methanol in CH2Cl2 as eluent)
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Reaction Time |
1 h |
Name
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|
Type
|
product
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Smiles
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OCC1=CC(=C(C=C1)NC(C)=O)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |